Cas no 794485-88-4 ((2R)-2-amino-4-oxo-4-(thiophen-2-yl)butanoic acid)
(2R)-2-amino-4-oxo-4-(thiophen-2-yl)butanoic acid Chemical and Physical Properties
Names and Identifiers
-
- (2R)-2-amino-4-oxo-4-(thiophen-2-yl)butanoic acid
- EN300-1299364
- 794485-88-4
- CHEMBL185388
-
- Inchi: 1S/C8H9NO3S/c9-5(8(11)12)4-6(10)7-2-1-3-13-7/h1-3,5H,4,9H2,(H,11,12)/t5-/m1/s1
- InChI Key: XUGCZDJCOYYMLB-RXMQYKEDSA-N
- SMILES: S1C=CC=C1C(C[C@H](C(=O)O)N)=O
Computed Properties
- Exact Mass: 199.03031432g/mol
- Monoisotopic Mass: 199.03031432g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 13
- Rotatable Bond Count: 4
- Complexity: 219
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -2
- Topological Polar Surface Area: 109Ų
(2R)-2-amino-4-oxo-4-(thiophen-2-yl)butanoic acid Pricemore >>
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| Enamine | EN300-1299364-0.05g |
(2R)-2-amino-4-oxo-4-(thiophen-2-yl)butanoic acid |
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(2R)-2-amino-4-oxo-4-(thiophen-2-yl)butanoic acid Related Literature
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Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
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Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
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Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
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Manickam Bakthadoss,Tadiparthi Thirupathi Reddy,Vishal Agarwal,Duddu S. Sharada Chem. Commun., 2022,58, 1406-1409
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Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
Additional information on (2R)-2-amino-4-oxo-4-(thiophen-2-yl)butanoic acid
Introduction to (2R)-2-amino-4-oxo-4-(thiophen-2-yl)butanoic Acid (CAS No. 794485-88-4)
(2R)-2-amino-4-oxo-4-(thiophen-2-yl)butanoic acid, identified by its CAS number 794485-88-4, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and biochemistry. This compound, featuring a unique structural motif that combines an amino acid-like backbone with a thiophene ring, exhibits promising properties that make it a valuable candidate for further research and development.
The molecular structure of (2R)-2-amino-4-oxo-4-(thiophen-2-yl)butanoic acid consists of a four-carbon chain with an amino group at the second carbon, a ketone group at the fourth carbon, and a thiophene ring attached to the fourth carbon as well. This configuration imparts distinct chemical and biological characteristics, making it an intriguing subject for synthetic chemists and biologists alike.
In recent years, there has been a growing interest in heterocyclic compounds, particularly those incorporating thiophene moieties, due to their wide range of biological activities. Thiophene derivatives are known to exhibit antimicrobial, anti-inflammatory, and anticancer properties, among others. The presence of the thiophene ring in (2R)-2-amino-4-oxo-4-(thiophen-2-yl)butanoic acid suggests that it may possess similar therapeutic potential.
One of the most compelling aspects of this compound is its stereochemistry. The (R) configuration at the second carbon adds a layer of complexity and specificity that is often crucial in drug design. Enantiomerically pure compounds are highly valued in pharmaceuticals because they can target biological systems more effectively while minimizing unwanted side effects. The synthesis of enantiomerically pure (2R)-2-amino-4-oxo-4-(thiophen-2-yl)butanoic acid presents both challenges and opportunities for chemists seeking to develop novel therapeutic agents.
Recent advancements in synthetic methodologies have enabled the efficient preparation of complex molecules like (2R)-2-amino-4-oxo-4-(thiophen-2-yl)butanoic acid. Techniques such as asymmetric catalysis and chiral resolution have become increasingly sophisticated, allowing for the precise control of stereochemistry during synthesis. These advancements have not only improved the yield and purity of the target compound but also opened new avenues for exploring its biological functions.
The potential applications of (2R)-2-amino-4-oxo-4-(thiophen-2-yl)butanoic acid extend beyond its structural uniqueness. Its ability to interact with biological targets suggests that it could be used as a lead compound in drug discovery efforts. Researchers are particularly interested in its potential as an intermediate in the synthesis of more complex molecules with enhanced pharmacological properties.
In addition to its pharmaceutical relevance, this compound may also find applications in materials science and industrial chemistry. The combination of functional groups in its structure makes it a versatile building block for creating novel materials with specific properties. For instance, its thiophene moiety could be exploited to develop organic semiconductors or conductive polymers.
The study of (2R)-2-amino-4-oxo-4-(thiophen-2-yl)butanoic acid also contributes to our understanding of molecular recognition processes. The interplay between its structural features and biological targets provides insights into how molecules interact at the molecular level. This knowledge is crucial for designing drugs that are both effective and selective.
Ongoing research is focused on elucidating the biological activities of this compound. Preliminary studies suggest that it may exhibit inhibitory effects on certain enzymes and receptors, making it a promising candidate for treating various diseases. Further investigation is needed to fully characterize its pharmacological profile and explore potential therapeutic uses.
The synthesis and characterization of derivatives of (2R)-2-amino-4-oxyo-octhiopanobenzoic acid are also areas of active interest. By modifying its structure, researchers aim to enhance its biological activity or improve its pharmacokinetic properties. Such modifications could lead to the development of new drugs with improved efficacy and reduced side effects.
In conclusion, (CAS No. 79448588144).
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